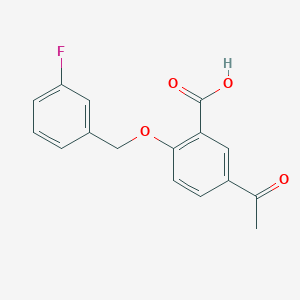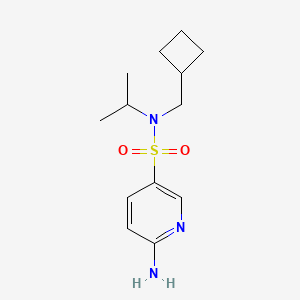
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process often involves large-scale synthesis in controlled environments, adhering to Good Manufacturing Practices (GMP) standards.
Análisis De Reacciones Químicas
Types of Reactions
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may revert these products back to alcohols .
Aplicaciones Científicas De Investigación
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide is extensively used in scientific research, particularly in:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The exact pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
®-N,5-Bis(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide: This compound is an impurity of Ezetimibe and shares structural similarities with N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide.
Ezetimibe: A cholesterol absorption inhibitor that shares some structural features with the compound .
Uniqueness
This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C24H23F2NO3 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30) |
Clave InChI |
CJMGACWDXHCPAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



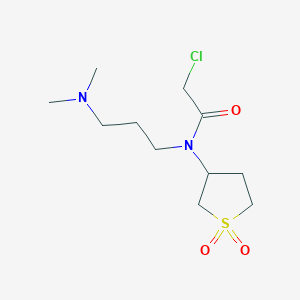

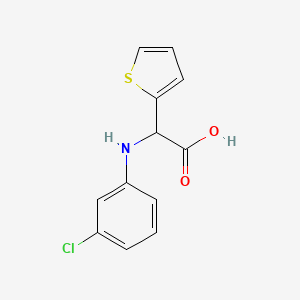
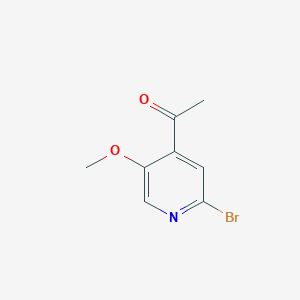
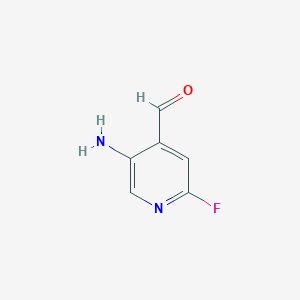
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)


